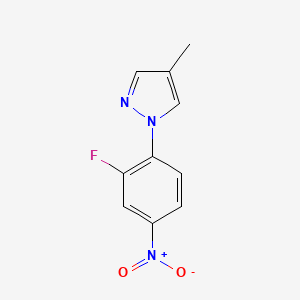![molecular formula C9H12F3N3O2 B10904349 tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B10904349.png)
tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate: is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate typically involves the reaction of a pyrazole derivative with a tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable addition to drug candidates .
Industry: In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability or resistance to chemical degradation .
Mechanism of Action
The mechanism of action of tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
- tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
Uniqueness: The uniqueness of tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate lies in its specific trifluoromethyl-pyrazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12F3N3O2 |
|---|---|
Molecular Weight |
251.21 g/mol |
IUPAC Name |
tert-butyl N-[5-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate |
InChI |
InChI=1S/C9H12F3N3O2/c1-8(2,3)17-7(16)14-5-4-13-15-6(5)9(10,11)12/h4H,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
HSPLCKVBHSJCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(NN=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10904266.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B10904268.png)
![Dimethyl 5-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10904269.png)
![[5-(4-Ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazino)methanone](/img/structure/B10904275.png)
![{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}(morpholin-4-yl)methanone](/img/structure/B10904278.png)
![2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl (2-phenoxyethyl)carbamodithioate](/img/structure/B10904281.png)
![4-{(4Z)-4-[2-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10904284.png)
![5-(furan-2-yl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10904285.png)
![methyl 5-({3-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate](/img/structure/B10904295.png)
![5-(difluoromethyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904308.png)
![4-{[(E)-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10904309.png)

![ethyl 4-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B10904323.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10904329.png)
